![molecular formula C20H20N4O3S B2738392 Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1234997-63-7](/img/structure/B2738392.png)
Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[c][1,2,5]thiadiazole group, which is a type of electron-deficient moiety . This group has been extensively researched for use in photovoltaics or as fluorescent sensors . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-deficient benzo[c][1,2,5]thiadiazole group and the piperidine ring. The benzo[c][1,2,5]thiadiazole group can participate in π-conjugation, which could influence the compound’s optoelectronic and photophysical properties .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole group in the compound can participate in various chemical reactions due to its electron-deficient nature . The piperidine ring can also undergo various reactions, such as N-alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the benzo[c][1,2,5]thiadiazole group and the piperidine ring. For example, the compound might exhibit fluorescence properties due to the benzo[c][1,2,5]thiadiazole group .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
A series of compounds designed by molecular hybridization, including thiazole-aminopiperidine hybrids, have been evaluated for their potential antimicrobial activities. Specifically, these compounds have shown promise as inhibitors against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment. One compound, in particular, demonstrated significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as an antituberculosis agent without cytotoxic effects at therapeutic concentrations (Jeankumar et al., 2013).
Synthesis and Characterization of Novel Compounds
Research on the synthesis of 1,2,3-thiadiazoles explored methods for preparing various substituted thiadiazoles, showcasing the versatility of these compounds in chemical synthesis and potential applications in drug development. The reactions explored offer a foundation for creating a range of compounds with potential biological activity (Peet & Sunder, 1975).
Antimicrobial Evaluation of Thiazolo Thiadiazoles
Another study focused on the synthesis and antimicrobial evaluation of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems. These compounds were synthesized through condensation and alkylation reactions, with some showing significant antimicrobial activity, suggesting their potential as antimicrobial agents (Hamama et al., 2017).
Drug-like Compound Synthesis for Potential Therapeutic Applications
The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives through solution-phase parallel synthesis demonstrates the potential of these compounds in therapeutic applications. This approach highlights a general method for creating various drug-like molecules with potential for further development into therapeutic agents (Park et al., 2009).
Antimicrobial Activity of Piperidine-based Compounds
Research into N-substituted derivatives of piperidine-based compounds for antimicrobial applications further underscores the broad potential of these chemical frameworks. Through a series of synthetic steps, compounds were created with moderate to significant antimicrobial activity, demonstrating the versatility of piperidine derivatives in addressing microbial resistance (Khalid et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(15-6-7-17-18(12-15)23-28-22-17)21-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCHKAHPXWCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
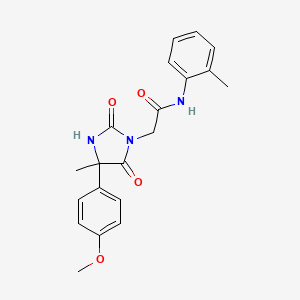
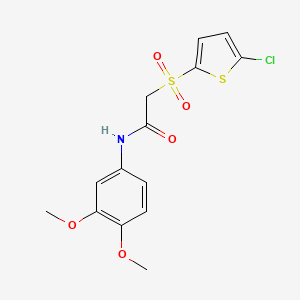

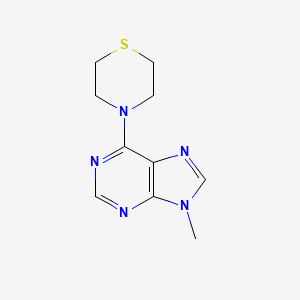

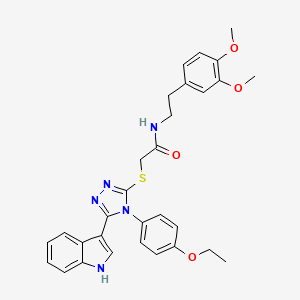
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)
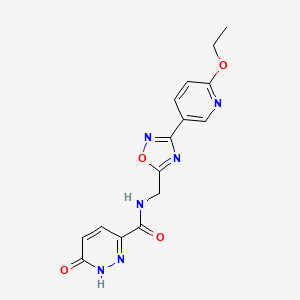
![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

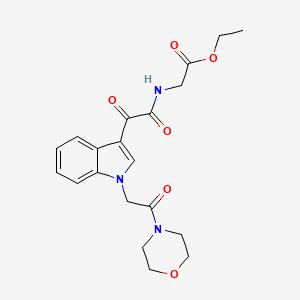
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
